(4-(Diethylamino)-2-methylphenyl)boronic acid
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Overview
Description
(4-(Diethylamino)-2-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a diethylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Diethylamino)-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(4-(Diethylamino)-2-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced under specific conditions to form boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products
The major products formed from these reactions include phenols, boranes, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-(Diethylamino)-2-methylphenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(Diethylamino)-2-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property is exploited in various applications, such as glucose sensing, where the compound binds to glucose molecules, enabling their detection . The molecular targets and pathways involved include interactions with enzymes and receptors that have diol groups, facilitating specific binding and recognition .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- (4-Methoxyphenyl)boronic acid
- (4-Trifluoromethylphenyl)boronic acid
Uniqueness
(4-(Diethylamino)-2-methylphenyl)boronic acid is unique due to the presence of the diethylamino group, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly useful in applications requiring specific electronic interactions and binding properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique reactivity and ability to form reversible covalent bonds make it a valuable tool in organic synthesis, biological assays, and advanced material development.
Properties
Molecular Formula |
C11H18BNO2 |
---|---|
Molecular Weight |
207.08 g/mol |
IUPAC Name |
[4-(diethylamino)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C11H18BNO2/c1-4-13(5-2)10-6-7-11(12(14)15)9(3)8-10/h6-8,14-15H,4-5H2,1-3H3 |
InChI Key |
DQWFSOYDBARXFG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N(CC)CC)C)(O)O |
Origin of Product |
United States |
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